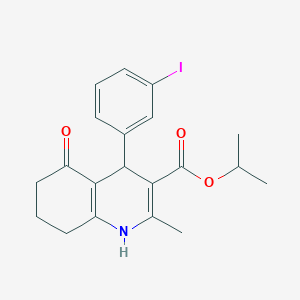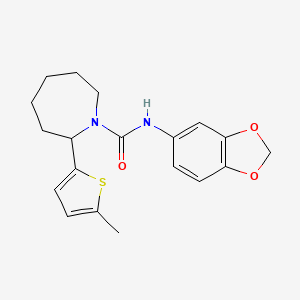![molecular formula C18H21FN2O3 B5111484 N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5111484.png)
N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively target cancer cells with high levels of ribosomal DNA (rDNA) transcription.
Mecanismo De Acción
N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This results in the downregulation of rDNA transcription and the subsequent inhibition of ribosome biogenesis, which is essential for cancer cell proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. Additionally, N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide has been shown to inhibit DNA repair pathways, which may enhance its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide is its specificity for cancer cells with high levels of rDNA transcription, which may reduce the risk of off-target effects. However, N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide has also been shown to induce DNA damage in normal cells, which may limit its therapeutic potential. Additionally, N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide has poor solubility and bioavailability, which may impact its effectiveness in vivo.
Direcciones Futuras
Future research on N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide may focus on improving its solubility and bioavailability to enhance its therapeutic potential. Additionally, further studies may investigate the use of N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide in combination with other anticancer agents to enhance its antitumor activity. Finally, the development of biomarkers to identify patients who may benefit from N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide treatment may be an important area of future research.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-fluorophenol with methyl isocyanate to form 2-fluoro-N-methylcarbamoylphenol, followed by the reaction of this intermediate with cyclohexyl isocyanate to form N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methylcarbamoylphenol. The final step involves the reaction of this intermediate with oxalyl chloride and subsequent hydrolysis to form N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells with high levels of rDNA transcription, which is a common characteristic of many cancer cells. In preclinical studies, N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide has demonstrated potent antitumor activity against a variety of cancer types, including breast, ovarian, and hematological cancers.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-21(13-7-3-2-4-8-13)18(22)15-11-24-17(20-15)12-23-16-10-6-5-9-14(16)19/h5-6,9-11,13H,2-4,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUMFVYMMCIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=COC(=N2)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)
![ethyl 1-[2-(4-methoxyphenyl)ethyl]-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5111417.png)


![N-(3,5-dichlorophenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5111436.png)
![2-fluoro-N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5111438.png)
![methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5111476.png)

![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)
![1-[(4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5111506.png)